REACTION_CXSMILES
|
[CH2:1]=[O:2].[C:3](=[O:6])([O-])[O-].[K+].[K+].[CH3:9][NH:10][C:11]1[N:16]=[C:15]([NH:17][CH3:18])[N:14]=[C:13]([NH:19][CH3:20])[N:12]=1>>[OH:2][CH2:1][N:19]([CH3:20])[C:13]1[N:12]=[C:11]([N:10]([CH2:3][OH:6])[CH3:9])[N:16]=[C:15]([NH:17][CH3:18])[N:14]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
691 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
841 mg
|
Type
|
reactant
|
Smiles
|
CNC1=NC(=NC(=N1)NC)NC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
cloudy (2-3 h)
|
Duration
|
2.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
(16 h)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The white granular solid which separated
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water (4×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the product dried in vacuo over anhydrous CaCl2
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCN(C1=NC(=NC(=N1)N(C)CO)NC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |